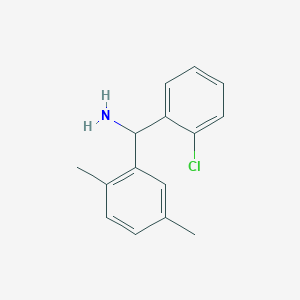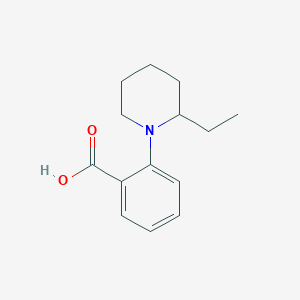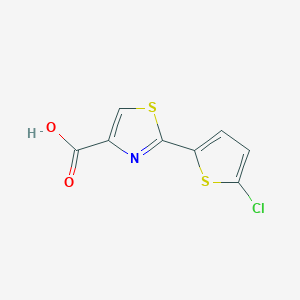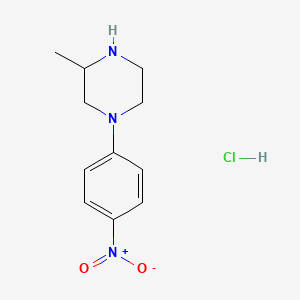
3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride
Overview
Description
3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a chemical compound with the CAS number 1158439-97-4 . It is used as a synthetic intermediate .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride can be represented by the InChI code: 1S/C11H15N3O2.ClH/c1-9-8-13(7-6-12-9)10-2-4-11(5-3-10)14(15)16;/h2-5,9,12H,6-8H2,1H3;1H . The molecular weight of this compound is 257.72 .Physical And Chemical Properties Analysis
The physical form of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is solid .Scientific Research Applications
Use in the Treatment of Non-Small-Cell Lung Cancer
- Field : Medical and Pharmaceutical Research
- Application : This compound has been used as a reagent in the preparation of diaminopyrimidines, which are reversible and irreversible inhibitors of mutant EGFR tyrosine kinases .
- Methods : While the exact methods of application or experimental procedures are not specified, it typically involves chemical synthesis of diaminopyrimidines using this compound as a reagent .
- Results : The resulting diaminopyrimidines have shown potential in the treatment of non-small-cell lung cancer .
Use in the Synthesis of Anticancer Drugs, Transcriptase Inhibitors, and Antifungal Reagents
- Field : Medical and Pharmaceutical Research
- Application : This compound has been used as an intermediate in the synthesis of various drugs, including anticancer drugs, transcriptase inhibitors, and antifungal reagents .
- Methods : The compound is used as an intermediate in chemical synthesis processes to produce these drugs .
- Results : The resulting drugs have shown potential in treating various diseases .
Synthesis of Piperazine Derivatives
- Field : Organic Chemistry
- Application : This compound can be used in the synthesis of piperazine derivatives .
- Methods : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Preparation of Disubstituted Pyrimidine Compounds
- Field : Pharmaceutical Research
- Application : This compound has been used in the preparation of disubstituted pyrimidine compounds as EGFR or/and ALK inhibitors useful in the treatment of diseases .
- Methods : While the exact methods of application or experimental procedures are not specified, it typically involves chemical synthesis of disubstituted pyrimidine compounds using this compound as a reagent .
- Results : The resulting disubstituted pyrimidine compounds have shown potential in the treatment of diseases .
Use in the Synthesis of Diaminopyrimidines
- Field : Organic Chemistry
- Application : This compound has been used as a reagent in the preparation of diaminopyrimidines .
- Methods : While the exact methods of application or experimental procedures are not specified, it typically involves chemical synthesis of diaminopyrimidines using this compound as a reagent .
- Results : The resulting diaminopyrimidines have shown potential in various applications .
Use as an Intermediate in Chemical Synthesis
Future Directions
properties
IUPAC Name |
3-methyl-1-(4-nitrophenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-9-8-13(7-6-12-9)10-2-4-11(5-3-10)14(15)16;/h2-5,9,12H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCABYDMTKDIPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-methoxyphenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461526.png)
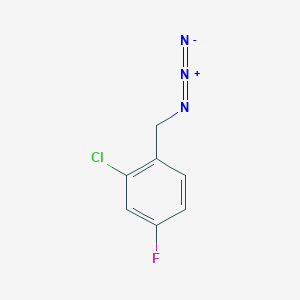
![N-[(4-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461528.png)
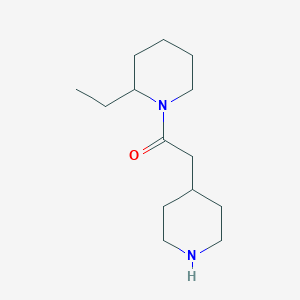
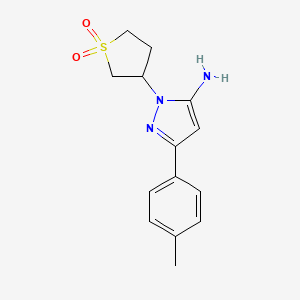
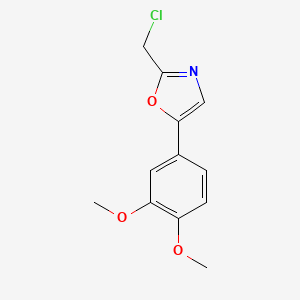
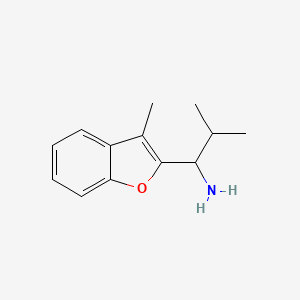
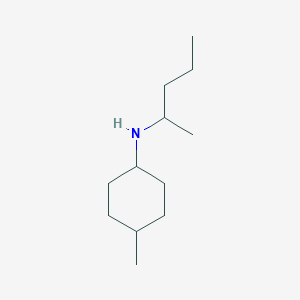
amine](/img/structure/B1461539.png)
![(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1461540.png)
